molecular formula C10H10BrNO3 B7776938 Methyl 3-(2-bromoacetamido)benzoate

Methyl 3-(2-bromoacetamido)benzoate

Cat. No.: B7776938
M. Wt: 272.09 g/mol
InChI Key: PFXHGUVFTWADSC-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoacetamido)benzoate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromoacetamido)benzoate typically involves the following steps:

    Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl benzoate.

    Nitration: Methyl benzoate undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate.

    Reduction: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in methyl 3-aminobenzoate.

    Bromoacetylation: Finally, methyl 3-aminobenzoate reacts with bromoacetyl bromide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling the reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromoacetamido)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, and basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Hydrolysis: 3-(2-Bromoacetylamino)benzoic acid.

    Reduction: 3-(2-Acetylamino)benzoic acid methyl ester.

Scientific Research Applications

Methyl 3-(2-bromoacetamido)benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromoacetamido)benzoate involves the reactivity of the bromoacetyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target molecule, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromobenzoate: Similar structure but lacks the amino and bromoacetyl groups.

    Methyl 3-aminobenzoate: Similar structure but lacks the bromoacetyl group.

    Methyl 2-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of the amino group.

Uniqueness

Methyl 3-(2-bromoacetamido)benzoate is unique due to the presence of both the bromoacetyl and amino groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 3-[(2-bromoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHGUVFTWADSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-aminobenzoate (4.53 g, 30.0 mmol) and triethylamine (3.54 g, 4.88 mL, 35.0 mmol) in dichloromethane (100 mL), at 0° C. while stirring, was added bromoacetyl bromide (6.66 g, 2.9 mL, 33.0 mmol) dropwise. After the addition, the mixture was stirred at room temperature overnight and passed through a short silica pad. The crude product, 3-(2-bromoacetylamino)benzoic acid methyl ester (8.09 g, 99.1%), obtained after the removal of the solvent (>99% by LC/MS, MS (ES+) m/z: 272, 274) was used without further purification.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two

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